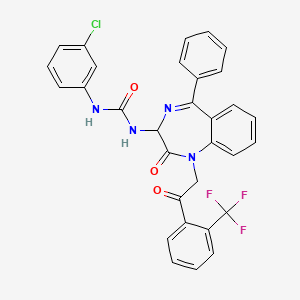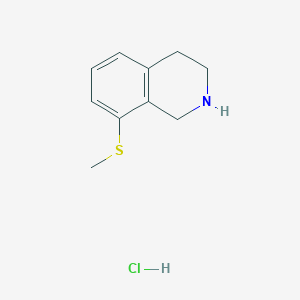
8-Methylsulfanyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Methylsulfanyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound with the CAS Number: 2344685-83-0 . It has a molecular weight of 215.75 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H13NS.ClH/c1-12-10-4-2-3-8-5-6-11-7-9 (8)10;/h2-4,11H,5-7H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 215.75 .Aplicaciones Científicas De Investigación
Insecticidal Activity
A study by Bakhite et al. (2022) explored pyridine derivatives, including partially hydrogenated isoquinolines, for their toxicological evaluation against the cotton aphid, Aphis gossypii. These compounds demonstrated varying degrees of insecticidal activity, some comparable to the commercial insecticide acetamiprid (Bakhite et al., 2022).
Anticancer Properties
Research into tetrahydroisoquinolines as anticancer agents has identified derivatives that exhibit potent cytotoxicity against various cancer cell lines. For instance, Redda et al. (2010) synthesized substituted 1,2,3,4-tetrahydroisoquinolines that were evaluated for their in vitro anticancer activity, showing significant potential as therapeutic agents (Redda et al., 2010).
Luminescent Materials and Corrosion Inhibitors
Marae et al. (2022) investigated dihydrothieno[2,3-c] isoquinolines for their applications as luminescent materials and corrosion inhibitors. These compounds were characterized by their photophysical properties and their ability to protect mild steel in sulfuric acid solutions, highlighting the versatility of isoquinoline derivatives in material science applications (Marae et al., 2022).
Neurological Research
Tetrahydroisoquinolines have been explored for their therapeutic potential in neurological conditions. Singh and Shah (2017) reviewed patents on THIQ derivatives for various therapeutic activities, including their role in treating central nervous system disorders. This review emphasizes the importance of THIQ scaffolds in developing new drugs for neurological applications (Singh & Shah, 2017).
Photocatalytic and Photolysis Studies
Research on the photocatalytic activity and photolysis of arylsulfanyl alcohol radical cations, which can be related to isoquinoline derivatives, has provided insights into the mechanisms of light-induced chemical reactions. This area of study is crucial for understanding the behavior of organic compounds under photolytic conditions and their potential applications in environmental chemistry and synthetic methodologies (Baciocchi et al., 2004).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Direcciones Futuras
1,2,3,4-Tetrahydroisoquinoline derivatives, such as 8-Methylsulfanyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, have garnered a lot of attention in the scientific community due to their diverse biological activities . Future research will likely continue to explore the biological potential of these compounds, their structural–activity relationship (SAR), and their mechanism of action .
Propiedades
IUPAC Name |
8-methylsulfanyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NS.ClH/c1-12-10-4-2-3-8-5-6-11-7-9(8)10;/h2-4,11H,5-7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYFJQRPGBFPPRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC2=C1CNCC2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-[3-Methyl-3-(2,2,2-trifluoroethyl)azetidine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2939996.png)

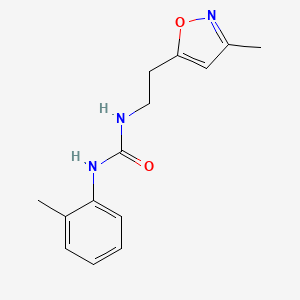
![3-((2-Fluorobenzyl)thio)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2939999.png)
![2-[3,5-Bis(trifluoromethyl)anilino]-N-(cyanomethyl)acetamide](/img/structure/B2940000.png)
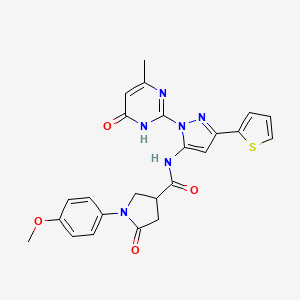
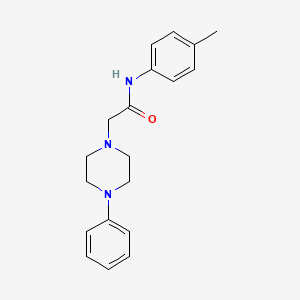

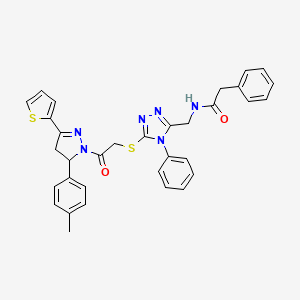
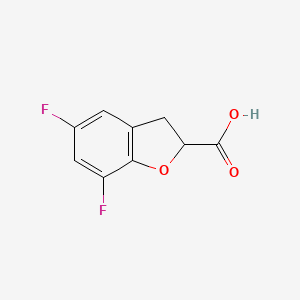
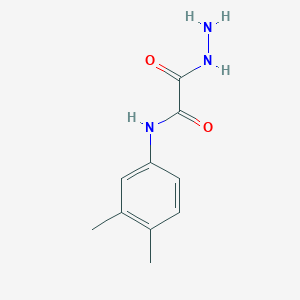
![1-(2-phenylethyl)-3-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}urea](/img/structure/B2940011.png)
